2-Chloro-N,N-dimethylethanamine
CAS No.: 107-99-3
Cat. No.: VC20992633
Molecular Formula: C4H10ClN
Molecular Weight: 107.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 107-99-3 |
---|---|
Molecular Formula | C4H10ClN |
Molecular Weight | 107.58 g/mol |
IUPAC Name | 2-chloro-N,N-dimethylethanamine |
Standard InChI | InChI=1S/C4H10ClN/c1-6(2)4-3-5/h3-4H2,1-2H3 |
Standard InChI Key | WQMAANNAZKNUDL-UHFFFAOYSA-N |
SMILES | CN(C)CCCl |
Canonical SMILES | CN(C)CCCl |
Boiling Point | 110.0 °C |
Introduction
Fundamental Chemical Identity
2-Chloro-N,N-dimethylethanamine is an organochlorine compound with the molecular formula C₄H₁₀ClN. It exists in two forms: as a free base and as a hydrochloride salt. The hydrochloride form (C₄H₁₀ClN·HCl) is more commonly used in laboratory and industrial settings due to its enhanced stability .
Nomenclature and Identification
The compound is known by several names in scientific literature and commercial contexts:
Nomenclature Type | Name |
---|---|
IUPAC Name | 2-Chloro-N,N-dimethylethanamine |
Common Names | (2-Chloroethyl)dimethylamine; N-(2-Chloroethyl)dimethylamine |
Alternative Names | Dimethylaminoethyl chloride; 2-Dimethylaminoethylchloride |
Historical Names | Nitrogen half mustard; HN 1 |
CAS Registry Number (Free Base) | 107-99-3 |
CAS Registry Number (HCl Salt) | 4584-46-7 |
The hydrochloride salt form is often preferred in laboratory settings due to its greater stability compared to the free base, which is more prone to decomposition and polymerization .
Physical and Chemical Properties
Physical Properties
The physical properties of 2-Chloro-N,N-dimethylethanamine vary between its free base and hydrochloride salt forms. The following table summarizes the key physical characteristics of the hydrochloride salt:
The free base form has a lower molecular weight of 107.582 g/mol and different physical properties compared to the salt form .
Chemical Properties
2-Chloro-N,N-dimethylethanamine exhibits chemical behavior characteristic of halogenated tertiary amines. Its reactivity is primarily determined by two functional groups: the tertiary amine and the chloroalkyl group.
Key chemical properties include:
-
The tertiary amine group (dimethylamino) functions as a nucleophile in many reactions
-
The chloroalkyl group serves as a leaving group in nucleophilic substitution reactions
-
The compound readily undergoes alkylation reactions when in its free base form
-
It can act as an alkylating agent in organic synthesis pathways
-
Under basic conditions, the free base can undergo elimination reactions to form vinyl compounds
The compound is stable under normal conditions but is hygroscopic, requiring storage under inert atmosphere at low temperatures for long-term stability .
Synthesis and Production Methods
Laboratory Synthesis
Several methods exist for the laboratory synthesis of 2-Chloro-N,N-dimethylethanamine and its hydrochloride salt. The most common approaches include:
From Dimethylethanolamine
The most direct and widely employed method involves chlorination of 2-(dimethylamino)ethanol (dimethylethanolamine) using thionyl chloride:
-
The reaction is typically conducted under cooling conditions (5-15°C) in an ice water bath
-
Dimethylethanolamine reacts directly with thionyl chloride
-
The mixture is then refluxed with absolute ethyl alcohol for approximately 1 hour
This method provides high yields and good quality product without the need for recrystallization, making it suitable for both laboratory and industrial scale production .
Alternative Synthetic Routes
Alternative synthetic pathways include:
-
Alkylation of dimethylamine with 1,2-dichloroethane under controlled pH and temperature
-
Nucleophilic substitution reactions involving appropriate chloroalkyl precursors
-
Reaction of 2-(dimethylamino)ethanol with phosphorus trichloride
Industrial Production
Industrial production of 2-Chloro-N,N-dimethylethanamine hydrochloride employs similar chemistry to laboratory methods but with optimizations for scale, efficiency, and environmental considerations:
-
Reaction parameters are carefully controlled to maximize yield and purity
-
Sophisticated cooling systems maintain optimal temperature ranges during the exothermic chlorination step
-
Recovery systems capture and neutralize gaseous byproducts (hydrogen chloride and sulfur dioxide)
-
Product isolation involves efficient filtration and drying processes
Modern industrial processes can achieve product purities exceeding 99% with minimal inorganic salt contamination (less than 0.5%) .
Applications and Uses
Pharmaceutical Intermediates
2-Chloro-N,N-dimethylethanamine serves as a critical intermediate in the synthesis of various pharmaceutical compounds with diverse therapeutic applications:
In the synthesis of diltiazem, for example, 2-Chloro-N,N-dimethylethanamine undergoes nucleophilic substitution reactions with appropriate carbonyl precursors to form the calcium channel blocker structure. This process demonstrates the efficiency of using this intermediate in pharmaceutical manufacturing, often reducing the number of synthetic steps compared to alternative methods.
Chemical Synthesis Applications
Beyond pharmaceutical applications, this compound finds utility in broader chemical synthesis contexts:
-
As a source of the dimethylaminoethyl functional group in complex molecule synthesis
-
In the preparation of specialty polymers and materials
-
For introducing alkylating functionalities in organic synthesis
-
As a reagent in the production of various nitrogen-containing heterocycles
The compound's ability to undergo nucleophilic substitution reactions makes it particularly valuable for producing other amines and amides, which are fundamental building blocks in creating complex organic molecules.
The compound's structural similarity to nitrogen mustard compounds, which are known alkylating agents, may contribute to its genotoxic and carcinogenic potential .
Environmental Hazards
Environmental assessment classifications indicate:
-
Chronic aquatic toxicity (Category 2): Toxic to aquatic life with long-lasting effects
-
Potential for bioaccumulation in aquatic organisms
-
Environmental persistence concerns
These properties necessitate careful handling and disposal practices to prevent environmental contamination .
Analytical Characterization
Spectroscopic Analysis
Analytical methods for identification and purity assessment of 2-Chloro-N,N-dimethylethanamine include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key NMR signals for the compound include:
-
¹H NMR: Characteristic peaks at δ 3.6–3.8 ppm (CH₂Cl) and δ 2.2–2.4 ppm (N(CH₃)₂)
-
¹³C NMR: Distinctive carbon signals corresponding to the methyl, methylene, and amino-substituted carbon atoms
Mass Spectrometry
Mass spectrometric analysis of 2-Chloro-N,N-dimethylethanamine shows characteristic fragmentation patterns:
-
Molecular ion peak corresponding to the molecular weight (107.582 for free base)
-
Fragment ions resulting from C-N bond cleavage
-
Characteristic isotope pattern due to the presence of chlorine
Infrared Spectroscopy
FTIR and ATR-IR analyses reveal characteristic absorption bands for:
-
C-N stretching vibrations
-
C-H stretching of methyl and methylene groups
-
C-Cl stretching vibrations
Chromatographic Methods
Liquid chromatography techniques are commonly employed for purity assessment and quantification:
-
HPLC with C18 column using acetonitrile/water (70:30) mobile phase and UV detection at 254 nm can achieve excellent separation and detection
-
LC-MS methods have been developed specifically for detecting trace amounts of this compound in pharmaceutical products like diltiazem
Research Developments and Future Directions
Current Research Focus
Recent research involving 2-Chloro-N,N-dimethylethanamine has focused on several areas:
-
Development of more environmentally friendly synthesis methods with reduced waste generation
-
Novel applications in medicinal chemistry, particularly in creating libraries of bioactive compounds
-
Improved analytical methods for detecting trace amounts in environmental and pharmaceutical samples
-
Structure-activity relationship studies examining the impact of structural modifications on reactivity and biological properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume